molecular formula C35H59N8O12+ B14058987 Methyltetrazine-amino-PEG11-azide

Methyltetrazine-amino-PEG11-azide

Cat. No.: B14058987
M. Wt: 783.9 g/mol
InChI Key: NYFWAGUVLBYPIP-UHFFFAOYSA-O
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Description

Methyltetrazine-amino-PEG11-azide is a heterobifunctional compound designed for applications in bioorthogonal chemistry and bioconjugation. Its structure comprises three key components:

  • Methyltetrazine: A six-membered aromatic ring with four nitrogen atoms and a methyl substituent. The methyl group slightly reduces the electron-deficient nature of the tetrazine ring compared to non-methylated tetrazines, modulating its reactivity in inverse electron demand Diels-Alder (IEDDA) reactions .
  • PEG11 spacer: An 11-unit polyethylene glycol (PEG) chain that enhances aqueous solubility, reduces steric hindrance, and improves biocompatibility. PEGylation also extends circulation time in biological systems, making it advantageous for drug delivery .
  • Azide group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), facilitating orthogonal conjugation strategies .

This compound is widely used in live-cell labeling, antibody-drug conjugate (ADC) synthesis, and polymer functionalization due to its dual reactivity and biocompatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltetrazine-amino-PEG11-azide is synthesized through a series of chemical reactions that involve the coupling of methyltetrazine and azide groups to a PEG11 spacer. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the azide group reacts with terminal alkynes and cyclooctyne derivatives.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process typically includes the use of custom synthesis and cGMP (current Good Manufacturing Practice) manufacturing to meet quality assurance standards.

Chemical Reactions Analysis

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The methyltetrazine group undergoes rapid IEDDA cycloadditions with strained alkenes or alkynes (e.g., trans-cyclooctene (TCO), norbornene). This reaction forms dihydropyridazines (DHPs), which isomerize or oxidize into stable pyridazines.

Key Reaction Data:

ReactantRate Constant (k)ConditionsProductReference
TCO2000 M⁻¹s⁻¹PBS, pH 7.4, 25°C4,5-DHP → Pyridazine
Norbornene850 M⁻¹s⁻¹Aqueous bufferOxidized pyridazine
  • Mechanistic Insights :

    • The reaction proceeds via a two-step process: initial DHP formation followed by oxidation to pyridazines (confirmed via UHPLC-HRMS analysis) .

    • DHPs exhibit metastability in vivo but oxidize to pyridazines under physiological conditions, enhancing stability for imaging applications .

Azide Click Chemistry

The azide terminus participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions with alkynes.

Reaction Examples:

Reaction TypePartnerCatalyst/ConditionsProductApplication
CuAACTerminal alkyneCuSO₄, ascorbateTriazoleBiomolecule conjugation
SPAACDBCO (cyclooctyne)None, pH 7.4TriazoleLive-cell labeling
  • Kinetics :

    • SPAAC with DBCO occurs at rates >1 M⁻¹s⁻¹ in aqueous media .

    • PEG spacers improve solubility, reducing steric hindrance and enhancing reaction efficiency .

Sequential and Orthogonal Reactivity

The compound enables sequential bioorthogonal labeling:

  • IEDDA with TCO-modified biomolecules (e.g., peptides, antibodies).

  • Azide-alkyne click chemistry for secondary modifications (e.g., fluorophore attachment).

Case Study: Radiolabeling Peptides

  • Step 1 : IEDDA conjugation of Methyltetrazine-amino-PEG11-azide to TCO-functionalized somatostatin analogs.

  • Step 2 : Azide-alkyne click chemistry with ¹⁸F-labeled DBCO for PET imaging.

    • Yield : >90% radiochemical purity achieved under mild conditions (pH 7.4, 25°C) .

Stability and Side Reactions

  • Tetrazine Stability : Degrades <5% over 24 hours in PBS (pH 7.4) but is sensitive to strong reducing agents (e.g., DTT) .

  • Azide Stability : No spontaneous decomposition observed in aqueous buffers (4°C, 1 week) .

  • Side Products :

    • Oxidation of DHPs to pyridazines dominates in vivo, minimizing off-target binding .

    • Trace hydrazine byproducts detected during prolonged storage (>1 month at -18°C) .

Mechanism of Action

The mechanism of action of methyltetrazine-amino-PEG11-azide involves its participation in bioorthogonal reactions. The methyltetrazine group reacts with strained alkenes and alkynes via IEDDA reactions, while the azide group undergoes click chemistry reactions with terminal alkynes and cyclooctyne derivatives. These reactions allow for the selective labeling and visualization of biomolecules without interfering with native biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations in PEGylated Methyltetrazine Derivatives

The primary structural variations among methyltetrazine derivatives lie in PEG chain length and terminal functional groups. Below is a comparative analysis:

Table 1: Key Properties of Methyltetrazine Derivatives

Compound Name Molecular Formula Molecular Weight PEG Units Reactive Group Solubility Key Applications
Methyltetrazine-acid C₁₁H₁₀N₄O₂ 230.22 0 Carboxylic acid Low in water Small-molecule conjugation
Methyltetrazine-PEG4-azide Not provided ~600–650* 4 Azide High in DMSO/DMF Bioconjugation
Methyltetrazine-PEG8-azide C₂₉H₄₆N₈O₉ 650.72 8 Azide Soluble in DCM, acetonitrile Bioorthogonal labeling
Methyltetrazine-amino-PEG11-azide Not provided ~900–950* 11 Azide + Amine High in water Drug delivery, multistep conjugation

*Estimated based on PEG unit contribution (~44 g/mol per ethylene glycol unit).

Key Observations:

PEG Chain Length :

  • Shorter PEG chains (e.g., PEG4 in ) offer moderate solubility and are suitable for intracellular applications where steric bulk must be minimized.
  • PEG11 provides superior water solubility and biocompatibility, critical for in vivo applications like systemic drug delivery . However, its larger size may slow reaction kinetics in dense biological environments.

Reactive Groups: Azide vs. Amine: While azide enables click chemistry, the amino group in this compound allows additional coupling with carboxylic acids or activated esters, enabling multi-step conjugation workflows. This dual functionality is absent in Methyltetrazine-PEG8-azide . Methyltetrazine-acid: Lacks PEG and azide, limiting its utility to small-molecule modifications or surface functionalization .

Reactivity and Stability

  • Tetrazine Reactivity: Methyltetrazine derivatives exhibit slower IEDDA reaction rates compared to non-methylated tetrazines due to reduced electron deficiency. However, this trade-off improves stability in aqueous environments, reducing premature degradation .
  • PEG Impact : Longer PEG chains (e.g., PEG11) shield the tetrazine ring from nucleophilic attack, further enhancing stability in serum-rich environments .

Biological Activity

Methyltetrazine-amino-PEG11-azide is a compound that has gained attention in bioconjugation and radiolabeling applications, particularly due to its role in the inverse electron demand Diels-Alder (IEDDA) reaction. This compound is utilized for creating stable bioconjugates for imaging and therapeutic applications, benefiting from its unique chemical properties and biological activity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in biomedical research.

Synthesis and Characterization

This compound is synthesized through a multi-step process involving the functionalization of tetrazine with polyethylene glycol (PEG) moieties. The synthesis typically includes:

  • Preparation of Tetrazine : The initial step involves the synthesis of methyltetrazine from commercially available reagents.
  • Conjugation with PEG : The tetrazine is then conjugated with PEG11 to enhance solubility and biocompatibility.
  • Azide Functionalization : Finally, an azide group is introduced to facilitate click chemistry reactions.

The characterization of the compound is performed using techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography High-Resolution Mass Spectrometry (UHPLC-HRMS), confirming the expected molecular weight and purity.

The biological activity of this compound is primarily attributed to its ability to participate in IEDDA reactions, which are characterized by:

  • Rapid Reaction Kinetics : The reaction between tetrazines and trans-cyclooctenes (TCOs) occurs rapidly under physiological conditions, allowing for efficient bioconjugation.
  • Selectivity : The IEDDA reaction exhibits high selectivity, minimizing side reactions that can compromise the integrity of the conjugate.

This mechanism enables the formation of stable conjugates that can be utilized in various applications, including targeted drug delivery and imaging.

Biological Applications

This compound has been explored in several biological contexts:

  • Radiolabeling for Imaging : It has been employed for radiolabeling peptides in positron emission tomography (PET) imaging. Studies have shown successful conjugation with radiolabeled TCO derivatives, yielding stable imaging agents that can track biological processes in vivo .
  • Therapeutic Applications : The compound's ability to form stable conjugates has implications for antibody-drug conjugates (ADCs). Research indicates that ADCs utilizing methyltetrazine can effectively deliver cytotoxic agents to tumor cells while minimizing systemic toxicity .
  • In Vivo Stability : Investigations into its metabolic stability reveal that the oxidized forms of the compound resist reduction to less stable forms even in vivo, enhancing their utility as imaging agents .

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • In a study by Selvaraj et al., radiolabeled peptides were administered to animal models, demonstrating high specificity and internalization rates in target tissues . The oxidized forms were detected in blood and tissues post-injection, confirming their stability.
  • Another study focused on ADCs showed significant tumor targeting capabilities when using methyltetrazine-based linkers, resulting in effective release of therapeutic agents within tumor microenvironments .

Data Tables

StudyApplicationFindings
Selvaraj et al.ImagingDetected oxidized forms in vivo; high specificity in target tissues.
AxisPharm StudyADC DevelopmentEffective tumor targeting with significant therapeutic release.
Litau et al.RadiolabelingDemonstrated rapid synthesis and stability of radiolabeled constructs.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyltetrazine-amino-PEG11-azide, and how can researchers ensure reaction fidelity?

  • Methodology :

  • Step 1 : Activate the carboxylic acid group using coupling agents like EDC·HCl and HOBt in anhydrous DCM or DMF to facilitate amide bond formation between methyltetrazine-amine and PEG11-azide .
  • Step 2 : Monitor reaction progress via TLC or HPLC to confirm intermediate formation. Use piperidine in DMF for Fmoc deprotection if protecting groups are employed .
  • Step 3 : Purify the final product using size-exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted reagents and byproducts. Lyophilize for long-term storage .
    • Key Considerations : Maintain inert conditions (N₂ atmosphere) to prevent azide degradation. Optimize stoichiometry to avoid cross-linking or oligomerization .

Q. Which analytical techniques are most effective for verifying the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm PEG chain length, methyltetrazine proton environments, and azide peak absence (azides are NMR-silent but can be inferred via functional group transformations) .
  • Mass Spectrometry : Employ high-resolution MALDI-TOF or ESI-MS to validate molecular weight, ensuring PEG polydispersity is accounted for .
  • FT-IR : Confirm azide (∼2100 cm⁻¹) and tetrazine (∼1550 cm⁻¹) characteristic peaks .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound with trans-cyclooctene (TCO)-modified biomolecules in physiological buffers?

  • Methodology :

  • Reaction Conditions : Use pH 7.4 PBS or HEPES buffer with 1–5 mM EDTA to minimize metal-catalyzed side reactions. Maintain a 1:1.2 molar ratio (tetrazine:TCO) to ensure complete labeling without excess reagent .
  • Kinetic Monitoring : Track reaction progress via UV-Vis (tetrazine λmax ∼520 nm decreases upon iEDDA reaction) or fluorescence quenching .
  • Challenges : PEG11’s hydrophilicity may reduce tetrazine-TCO reaction rates; consider shorter PEG chains (e.g., PEG4) for faster kinetics if spatial flexibility permits .

Q. What experimental approaches resolve discrepancies in reaction yields when using this compound across different biological matrices?

  • Methodology :

  • Controlled Variables : Standardize azide concentration, temperature (4–25°C), and incubation time (10–60 mins) to isolate matrix-specific interference (e.g., serum proteins or cellular reductants) .
  • Data Normalization : Use internal standards (e.g., fluorescent tags) to quantify functional group availability pre/post reaction. Compare results with orthogonal techniques like LC-MS/MS .
  • Troubleshooting : If yields drop in serum-containing media, pre-treat samples with size-exclusion filtration to remove low-MW thiols that may reduce azide reactivity .

Q. How does PEG chain length (e.g., PEG11 vs. PEG4) impact the bioavailability and stability of this compound conjugates in vivo?

  • Methodology :

  • Pharmacokinetic Studies : Radiolabel conjugates and track biodistribution in model organisms. PEG11’s longer chain enhances half-life by reducing renal clearance but may hinder tissue penetration .
  • Stability Assays : Incubate conjugates in plasma at 37°C and analyze degradation via SEC or gel electrophoresis. PEG11 improves resistance to proteolysis and oxidation compared to shorter chains .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the reactivity of this compound in copper-free click chemistry?

  • Methodology :

  • Source Evaluation : Cross-reference reaction conditions (e.g., pH, solvent purity, azide concentration) from primary literature. Contradictions often arise from residual catalysts in "copper-free" systems .
  • Controlled Replication : Reproduce experiments using rigorously purified reagents. Use chelating agents (e.g., EDTA) to rule out trace metal interference .
  • Computational Modeling : Perform DFT calculations to compare tetrazine-azide reaction energetics under reported conditions, identifying thermodynamic vs. kinetic bottlenecks .

Q. Methodological Best Practices

  • Storage : Store this compound at ≤-20°C under desiccation. Avoid freeze-thaw cycles; aliquot working solutions in anhydrous DMSO .
  • Safety : Handle azides in a fume hood due to potential explosivity. Use blast shields for reactions above 50 mg scale .

Properties

Molecular Formula

C35H59N8O12+

Molecular Weight

783.9 g/mol

IUPAC Name

imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium

InChI

InChI=1S/C35H58N8O12/c1-31-39-41-35(42-40-31)33-4-2-32(3-5-33)30-37-34(44)6-8-45-10-12-47-14-16-49-18-20-51-22-24-53-26-28-55-29-27-54-25-23-52-21-19-50-17-15-48-13-11-46-9-7-38-43-36/h2-5,36H,6-30H2,1H3/p+1

InChI Key

NYFWAGUVLBYPIP-UHFFFAOYSA-O

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N

Origin of Product

United States

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